molecular formula C11H11Cl2NO4 B15095364 beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- CAS No. 927997-58-8

beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-

Cat. No.: B15095364
CAS No.: 927997-58-8
M. Wt: 292.11 g/mol
InChI Key: XZXMFLVFBLVBSN-UHFFFAOYSA-N
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Description

Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- is a synthetic compound that combines the properties of beta-alanine and dichlorophenoxyacetic acid Beta-alanine is a naturally occurring beta amino acid, while dichlorophenoxyacetic acid is a chlorinated derivative of phenoxyacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- typically involves the reaction of beta-alanine with 2,5-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Beta-Alanine: A naturally occurring beta amino acid with similar structural features but lacking the dichlorophenoxyacetyl group.

    2,5-Dichlorophenoxyacetic Acid: A chlorinated derivative of phenoxyacetic acid, used as a herbicide and plant growth regulator.

    N-Acetyl-beta-alanine: A derivative of beta-alanine with an acetyl group, used in various biochemical applications.

Uniqueness

Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of the dichlorophenoxyacetyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

927997-58-8

Molecular Formula

C11H11Cl2NO4

Molecular Weight

292.11 g/mol

IUPAC Name

3-[[2-(2,5-dichlorophenoxy)acetyl]amino]propanoic acid

InChI

InChI=1S/C11H11Cl2NO4/c12-7-1-2-8(13)9(5-7)18-6-10(15)14-4-3-11(16)17/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17)

InChI Key

XZXMFLVFBLVBSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)NCCC(=O)O)Cl

Origin of Product

United States

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